5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine
Description
5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine is a complex organic compound that features a bromophenyl group, a methyl group, and a methylsulfanylbenzyl group attached to an imidazole ring
Properties
Molecular Formula |
C18H18BrN3S |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-methyl-N-[(4-methylsulfanylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C18H18BrN3S/c1-22-17(14-5-7-15(19)8-6-14)12-21-18(22)20-11-13-3-9-16(23-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
DXEOBZVXWKFCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=C(C=C2)SC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The bromophenyl and methylsulfanylbenzyl groups can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine
- 5-(4-fluorophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine
- 5-(4-iodophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it distinct in its class.
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